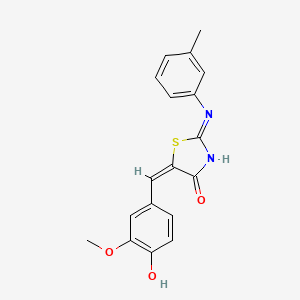

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one

説明

The compound (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one belongs to the thiazol-4(5H)-one class, characterized by a central thiazole ring fused with a ketone group. Its structure features:

- Benzylidene moiety: A 4-hydroxy-3-methoxy-substituted aromatic ring at position 5, contributing hydrogen-bonding and electron-donating properties.

- Amino substituent: An m-tolylamino group (meta-methyl-substituted aniline) at position 2, influencing steric and electronic interactions.

Thiazol-4(5H)-one derivatives are synthesized via condensation reactions between thiazolidinone precursors and substituted aldehydes or amines . The E-configuration of the benzylidene double bond is critical for planar molecular geometry, enhancing interactions with biological targets such as enzymes or microbial proteins.

特性

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11-4-3-5-13(8-11)19-18-20-17(22)16(24-18)10-12-6-7-14(21)15(9-12)23-2/h3-10,21H,1-2H3,(H,19,20,22)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPRRJISUOKZKQ-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer properties and enzyme inhibition. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one is C18H18N2O3S, with a molecular weight of approximately 342.41 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Key Structural Features:

- Thiazole Ring: Contributes to the compound's biological activity.

- Hydroxy and Methoxy Substituents: These functional groups enhance solubility and reactivity.

- Amino Group: Implicated in interactions with biological targets.

Synthesis

The synthesis of (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one typically involves the reaction of appropriate thiazole derivatives with substituted benzaldehydes. The process often includes steps such as condensation reactions and purification through crystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest.

- In vitro Studies: The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 7.26 µM against HepG2 liver cancer cells, indicating potent antiproliferative activity compared to standard treatments like Staurosporine, which has an IC50 of 6.77 µM .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one | HepG2 | 7.26 | |

| Staurosporine | HepG2 | 6.77 | |

| Compound 4c | MCF-7 | 2.57 |

The mechanism by which (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(m-tolylamino)thiazol-4(5H)-one exerts its anticancer effects may involve:

- Cell Cycle Arrest: Inducing apoptosis in cancer cells.

- VEGFR-2 Inhibition: The compound has been noted to inhibit VEGFR-2, a key receptor involved in tumor angiogenesis, with an IC50 value of 0.15 µM compared to Sorafenib at 0.059 µM .

Case Studies

Several case studies have been conducted to explore the biological activity of thiazole derivatives:

-

Study on MCF-7 and HepG2 Cells:

- Researchers synthesized various thiazole derivatives and evaluated their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

- The study concluded that structural modifications significantly influence the anticancer activity, emphasizing the importance of substituents on the thiazole ring .

- VEGFR-2 Kinase Assay:

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzylidene ring and the amino group. These modifications alter melting points, solubility, and bioactivity.

Table 1: Physicochemical Properties of Selected Thiazol-4(5H)-one Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 6a and 6b) lower melting points compared to hydroxy/methoxy-substituted analogs .

- Allylamino (3g) and benzylamino (8) groups reduce steric hindrance compared to bulkier m-tolylamino in the target compound.

Antifungal Activity

Thiazol-4(5H)-ones exhibit broad-spectrum antifungal activity. For example:

- Compound 9b (5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one) showed 250-fold higher activity than ketoconazole against Candida species .

- The target compound’s 4-hydroxy-3-methoxybenzylidene group may offer moderate activity due to hydrogen-bonding interactions, though less potent than dichloro derivatives.

Tyrosinase Inhibition

Substituent positioning on the benzylidene ring profoundly affects tyrosinase inhibition:

- Compound 8 (2,4-dihydroxybenzylidene): IC₅₀ = 0.27 µM , 106-fold more potent than kojic acid .

- Compound 7 (3-hydroxy-4-methoxybenzylidene): IC₅₀ = 10.0 µM vs. 27.5 µM for the target-like 4-hydroxy-3-methoxy derivative .

- Fluorinated analogs (e.g., 3,4-difluoro) show drastically reduced activity (IC₅₀ > 300 µM), highlighting the importance of hydroxyl groups .

Table 2: Tyrosinase Inhibitory Activity of Selected Derivatives

| Compound Name | Benzylidene Substituents | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Target Compound (analog) | 4-OH, 3-OCH₃ | ~27.5 | |

| 7 | 3-OH, 4-OCH₃ | 10.0 | |

| 8 | 2,4-OH | 0.27 | |

| Kojic Acid | N/A | 28.6 |

Key Insight : The 4-hydroxy-3-methoxy configuration in the target compound balances electron donation and steric effects, yielding moderate tyrosinase inhibition.

Antimicrobial and Anticancer Potential

- Antibacterial Activity : Derivatives with nitro groups (e.g., 8a–j in ) show efficacy against Staphylococcus aureus and Escherichia coli. The target compound’s methoxy group may enhance membrane penetration.

- Anticancer Activity: Hydrazinyl-thiazole derivatives (e.g., compound 6 in ) inhibit VEGFR-2 and induce apoptosis. The m-tolylamino group in the target compound may similarly modulate kinase interactions.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。